molecular formula C12H16BrFO3 B1291639 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene CAS No. 253429-18-4

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

Cat. No.: B1291639
CAS No.: 253429-18-4
M. Wt: 307.16 g/mol
InChI Key: ZWTAFEXEXCJVSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and diethoxyethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the diethoxyethoxy group and fluorination. One common synthetic route is as follows:

    Bromination: The starting material, 1-(2,2-diethoxyethoxy)-4-fluorobenzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Introduction of Diethoxyethoxy Group: The brominated intermediate is then reacted with diethoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethoxyethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the diethoxyethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-diethoxyethoxy)-4-iodobenzene
  • 1-Bromo-4-(2,2-diethoxyethoxy)benzene
  • 2-Bromo-1-(2,2-diethoxyethoxy)-4-methoxybenzene

Uniqueness

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens with the diethoxyethoxy group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAFEXEXCJVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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